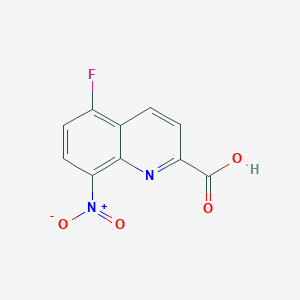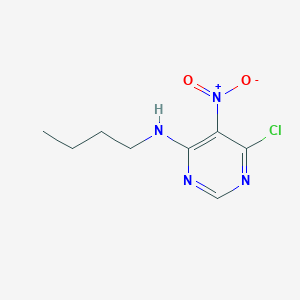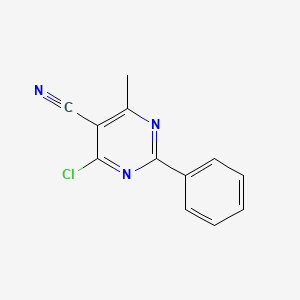![molecular formula C12H10N2O3 B11877098 2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B11877098.png)
2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid is a heterocyclic compound that features a chromene ring fused to a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antioxidant, antibacterial, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid typically involves multicomponent reactions. One common method involves the reaction of chromeno[2,3-c]pyrrole-3,9-dione with hydrazine hydrate in dry dioxane at 80°C for 15-20 hours . Another approach includes the use of propiolates and sulfonyl hydrazides under Cu(II)-mediated aerobic oxidative conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, solvent, and reagent concentrations, to improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Cu(II) salts.
Reduction: Reduction reactions can be performed using hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Cu(II) salts in the presence of oxygen.
Reduction: Hydrazine hydrate in dry dioxane.
Substitution: Piperidine in chloroform for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted chromeno[4,3-c]pyrazol-4-ones and their derivatives .
Applications De Recherche Scientifique
2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing diverse heterocyclic compounds.
Biology: Exhibits antioxidant and antibacterial activities.
Medicine: Potential anticancer agent by inhibiting PI3Kα and inducing apoptosis in cancer cells
Industry: Potential use in developing new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid involves the inhibition of PI3Kα, a key enzyme in the PI3K/Akt signaling pathway. This inhibition leads to the downregulation of Akt phosphorylation, inducing apoptosis in cancer cells through the upregulation of Bax and cleaved-caspase 3/9, and downregulation of Bcl-2 .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chromeno[4,3-c]pyrazol-4-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Coumarin derivatives: These compounds also possess antioxidant and antibacterial properties.
Uniqueness
2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid is unique due to its specific fusion of chromene and pyrazole rings, which imparts distinct biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C12H10N2O3 |
|---|---|
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
2-(4H-chromeno[4,3-c]pyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C12H10N2O3/c15-11(16)6-14-12-8(5-13-14)7-17-10-4-2-1-3-9(10)12/h1-5H,6-7H2,(H,15,16) |
Clé InChI |
XXTHKXAGHOOVNX-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C3=CC=CC=C3O1)N(N=C2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11877021.png)




![4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11877053.png)
![2-(6-Methoxypyridazin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11877058.png)
![6-Amino-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B11877059.png)





![Ethyl 2-methoxy-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11877087.png)
